
1,5-Dihydroxy-4-hydroxymethyl-2-cyclohexene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Dihydroxy-4-hydroxymethyl-2-cyclohexene is an organic compound with the molecular formula C7H12O3 and a molecular weight of 144.16 g/mol . This compound is characterized by a cyclohexene ring substituted with hydroxyl groups and a hydroxymethyl group, making it a versatile molecule in organic synthesis and various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dihydroxy-4-hydroxymethyl-2-cyclohexene can be achieved through several synthetic routes. One common method involves the hydroxylation of cyclohexene derivatives under controlled conditions. The reaction typically employs oxidizing agents such as osmium tetroxide (OsO4) or potassium permanganate (KMnO4) in the presence of a suitable solvent like acetone or water. The reaction conditions, including temperature and pH, are carefully controlled to ensure selective hydroxylation at the desired positions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and advanced purification techniques, such as chromatography, ensures the high purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
1,5-Dihydroxy-4-hydroxymethyl-2-cyclohexene undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents like chromium trioxide (CrO3) or potassium dichromate (K2Cr2O7).
Reduction: The compound can be reduced to form cyclohexanol derivatives using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Thionyl chloride (SOCl2) in dichloromethane.
Major Products Formed
Oxidation: Formation of cyclohexanone or cyclohexane carboxylic acid.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Formation of alkyl halides or other substituted cyclohexene derivatives.
Wissenschaftliche Forschungsanwendungen
1,5-Dihydroxy-4-hydroxymethyl-2-cyclohexene has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 1,5-Dihydroxy-4-hydroxymethyl-2-cyclohexene involves its interaction with specific molecular targets and pathways. The hydroxyl groups on the cyclohexene ring can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing various biochemical processes. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Dihydroxy-2-cyclohexene: Similar structure but with hydroxyl groups at different positions.
1,3-Dihydroxy-4-hydroxymethyl-2-cyclohexene: Similar structure with an additional hydroxyl group.
Cyclohexane-1,2,3-triol: Contains three hydroxyl groups on the cyclohexane ring.
Uniqueness
1,5-Dihydroxy-4-hydroxymethyl-2-cyclohexene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This compound’s ability to undergo selective reactions and its versatility in various applications make it a valuable molecule in research and industry .
Eigenschaften
Molekularformel |
C7H12O3 |
|---|---|
Molekulargewicht |
144.17 g/mol |
IUPAC-Name |
6-(hydroxymethyl)cyclohex-4-ene-1,3-diol |
InChI |
InChI=1S/C7H12O3/c8-4-5-1-2-6(9)3-7(5)10/h1-2,5-10H,3-4H2 |
InChI-Schlüssel |
MLFYHECKWSLVEW-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C=CC(C1O)CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[1-(Trifluoromethyl)vinyl]benzoic acid](/img/structure/B12851965.png)
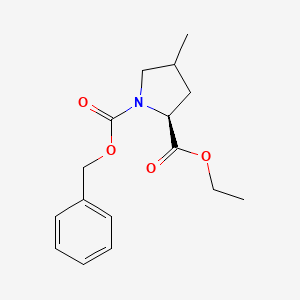
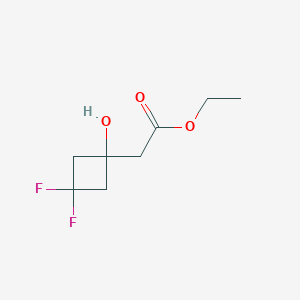
![1-[4-Cyano-3-(trifluoromethyl)phenyl]thiourea](/img/structure/B12851982.png)
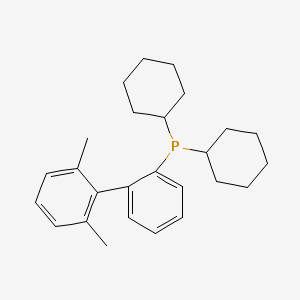

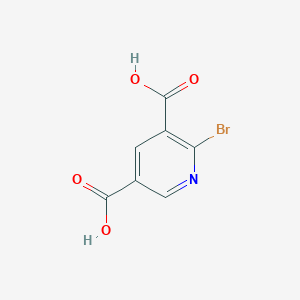
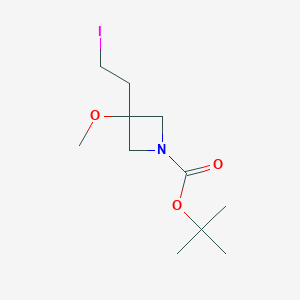
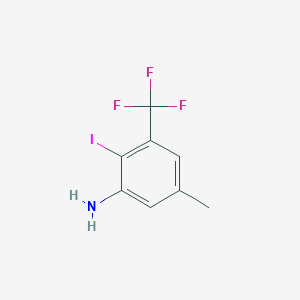
![1-(4-methoxybenzyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B12852033.png)

![Ethyl 1-(aminomethyl)spiro[2.5]octane-6-carboxylate](/img/structure/B12852041.png)


